molecular formula C10H15N2O3+ B14519313 (2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium CAS No. 62384-40-1

(2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B14519313
CAS No.: 62384-40-1
M. Wt: 211.24 g/mol
InChI Key: WVTZRTPXKWNDLN-UHFFFAOYSA-O
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Description

(2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with hydroxy and nitro groups, along with a trimethylmethanaminium group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium typically involves the nitration of a phenolic compound followed by quaternization. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the phenyl ring. The subsequent quaternization involves the reaction of the nitrophenol with trimethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, respectively, influencing the compound’s reactivity and interactions. The trimethylmethanaminium group enhances the compound’s solubility and facilitates its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrophenyl hydrogen sulfate
  • 4-Nitrocatechol
  • 2-Hydroxy-5-nitrosophenyl acetamide

Uniqueness

(2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trimethylmethanaminium group distinguishes it from other nitrophenols and enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-hydroxy-5-nitrophenyl)methyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12(2,3)7-8-6-9(11(14)15)4-5-10(8)13/h4-6H,7H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTZRTPXKWNDLN-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491675
Record name (2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62384-40-1
Record name (2-Hydroxy-5-nitrophenyl)-N,N,N-trimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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